(5-Methyl-1,2-benzothiazol-3-yl)methanamine
Description
(5-Methyl-1,2-benzothiazol-3-yl)methanamine is a heterocyclic amine featuring a benzothiazole core substituted with a methyl group at position 5 and a methanamine (-CH2NH2) moiety at position 2. The benzothiazole scaffold is known for its diverse pharmacological relevance, including applications in antimicrobial, anticancer, and neuroprotective agents .
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(5-methyl-1,2-benzothiazol-3-yl)methanamine |
InChI |
InChI=1S/C9H10N2S/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3 |
InChI Key |
UEGXKRIETWZUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including (5-Methyl-1,2-benzothiazol-3-yl)methanamine, can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling Reaction: This involves the reaction of 2-aminobenzenethiol with diazonium salts to form benzothiazole derivatives.
Knoevenagel Condensation: This method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base catalyst.
Biginelli Reaction: A multicomponent reaction involving the condensation of urea, aldehydes, and β-ketoesters to form benzothiazole derivatives.
Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
(5-Methyl-1,2-benzothiazol-3-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methyl-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its therapeutic effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its anti-tubercular effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The table below summarizes key structural and physicochemical differences between (5-Methyl-1,2-benzothiazol-3-yl)methanamine and related compounds:
Key Differences and Implications
Heterocycle Core
- Benzothiazole vs. Benzimidazoles, with two nitrogen atoms, offer stronger hydrogen-bonding capacity, which may enhance target binding but increase metabolic susceptibility .
Substituent Effects
- Methyl (C5) vs. Chloro/Nitro: Methyl groups (e.g., in the target compound) enhance steric bulk without significant electronic effects, balancing lipophilicity and metabolic stability.
Methanamine Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
